molecular formula C9H7ClN2S B13250230 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine

Cat. No.: B13250230
M. Wt: 210.68 g/mol
InChI Key: XHRIXYITMLTPPX-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a cyclopropyl group at position 5. The cyclopropyl group at position 5 distinguishes it from related compounds, as this strained three-membered ring may influence steric bulk, electronic effects, and metabolic stability compared to aromatic or linear alkyl substituents . Thieno[2,3-d]pyrimidines are widely studied for their pharmacological and agrochemical applications, with substituent variations modulating reactivity and biological activity .

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-chloro-5-cyclopropylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C9H7ClN2S/c10-8-7-6(5-1-2-5)3-13-9(7)12-4-11-8/h3-5H,1-2H2

InChI Key

XHRIXYITMLTPPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC3=C2C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with a thiophene derivative, one can introduce the pyrimidine ring via a condensation reaction with a suitable amidine or guanidine derivative.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.

Industrial Production Methods

Industrial production of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.

    Cyclization and Ring-Opening Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might introduce additional functional groups like hydroxyl or carbonyl groups.

Scientific Research Applications

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows for modifications that can enhance its binding affinity and selectivity for specific kinases.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways, including cell signaling and apoptosis.

    Chemical Biology: It is employed in the development of chemical probes to investigate the function of specific proteins and enzymes.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Thieno[2,3-d]pyrimidine Derivatives

The following table compares 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine with structurally similar thieno[2,3-d]pyrimidine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (Position 4/5) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine Cl (4), cyclopropyl (5) C₉H₈ClN₂S 223.69 (calc.) Hypothetical; steric/electronic effects inferred from analogs -
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine Cl (4), 2-Cl-phenyl (5) C₁₅H₁₂Cl₂N₂S 335.24 High lipophilicity; potential intermediate for drug synthesis
4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine Cl (4), 2-thienyl (5) C₁₁H₇ClN₂S₂ 282.77 Enhanced π-π interactions; solubility in organic solvents
4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine Cl (4), phenyl (5) C₁₄H₁₁ClN₂S 290.77 Moderate solubility; structural rigidity from phenyl group
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine Cl (4), p-tolyl (5) C₁₃H₉ClN₂S 260.74 Improved solubility due to methyl group; research applications
4-Amino-5-chlorothieno[2,3-d]pyrimidine NH₂ (4), Cl (5) C₆H₄ClN₃S 185.63 Insecticidal activity; nucleophilic reactivity at position 4

Key Observations:

  • Reactivity: Chlorine at position 4 enables nucleophilic substitution reactions, as seen in analogs used to synthesize bioactive derivatives (e.g., 4-amino intermediates in ) .
  • Solubility : Bulky substituents (e.g., 2-chlorophenyl in ) increase molecular weight and lipophilicity, whereas methyl groups () enhance aqueous solubility .

Comparison with Other Fused Pyrimidine Systems

Thieno[2,3-d]pyrimidines belong to a broader class of fused pyrimidines, including pyrrolo-, furo-, and pyrido-pyrimidines. Key differences include:

Fused System Core Structure Example Compound Key Features Evidence ID
Thieno[2,3-d]pyrimidine Thiophene + pyrimidine 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine Sulfur atom enhances electron delocalization
Pyrrolo[2,3-d]pyrimidine Pyrrole + pyrimidine 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Nitrogen-rich; used in kinase inhibitors
Furo[2,3-d]pyrimidine Furan + pyrimidine 4-Amino-5-methylfuro[2,3-d]pyrimidine Oxygen atom increases polarity
Pyrido[3,4-d]pyrimidine Pyridine + pyrimidine 4-Anilinopyrido[3,4-d]pyrimidin-6-acrylamide Planar structure for DNA intercalation



Functional Implications :

  • Electron Density: Thieno derivatives (with sulfur) exhibit greater electron delocalization than furo or pyrrolo analogs, affecting redox properties .

Research and Application Perspectives

The unique steric profile of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine warrants further investigation into:

  • Synthetic Routes : Cyclopropanation strategies (e.g., Simmons-Smith reaction) for introducing the cyclopropyl group, as inferred from analogs in .
  • Drug Design : Exploiting the cyclopropyl group’s metabolic stability for kinase inhibitors or antimicrobial agents, building on pyrrolo-pyrimidine research .
  • Agrochemical Development: Optimizing substituents for pesticidal activity, inspired by 4-amino-5-chloro derivatives .

Data Gaps: Current literature lacks direct studies on 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine, necessitating experimental validation of its physicochemical and biological properties.

Biological Activity

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine can be described as follows:

  • Molecular Formula : C_9H_8ClN_3S
  • Molecular Weight : 227.69 g/mol
  • IUPAC Name : 4-chloro-5-cyclopropylthieno[2,3-d]pyrimidine

This compound features a thieno-pyrimidine core structure, which is known for its diverse pharmacological properties.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine has been evaluated for its potential as an anticancer agent.

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) cells.
    • The IC50 values for these studies ranged from 27.6 µM to 59 µM, indicating a moderate level of potency compared to established chemotherapeutics.
Cell LineIC50 (µM)Reference
MDA-MB-23127.6
HepG240 - 204
Other Cancer Lines29 - 59

The mechanism by which 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine induces cell death involves several pathways:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to an increase in the G1 phase population while decreasing the S and G2/M phase populations. This indicates an antiproliferative effect.
  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. This suggests a mechanism of action that promotes apoptosis in cancer cells.

Study on Thieno[2,3-d]pyrimidine Derivatives

A study focusing on various thieno[2,3-d]pyrimidine derivatives highlighted the biological activity of these compounds against cancer cells. Among the synthesized derivatives, those containing electron-withdrawing groups showed enhanced cytotoxicity.

  • Key Findings :
    • Compounds with halogen substitutions exhibited better activity due to increased electron affinity.
    • The study concluded that structural modifications could lead to improved therapeutic profiles.

In Silico Studies

Computational docking studies have been employed to predict the binding affinity of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine with various targets involved in cancer progression. These studies suggest that the compound may interact effectively with enzymes such as EGFR and CDK2.

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